molecular formula C16H18ClN5O3 B2995061 (5-(furan-2-yl)isoxazol-3-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1351633-93-6

(5-(furan-2-yl)isoxazol-3-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2995061
CAS RN: 1351633-93-6
M. Wt: 363.8
InChI Key: TWDRCGSDDMVUIX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several heterocyclic moieties, including furan, isoxazole, imidazole, and piperazine . Each of these components has unique chemical properties that contribute to the overall behavior of the compound.


Synthesis Analysis

While specific synthesis methods for this compound are not available, each of its components can be synthesized through various methods. For instance, imidazole can be synthesized from glyoxal and ammonia . Similarly, furan can be synthesized from furfural, while isoxazole can be synthesized from hydroxylamine and a β-dicarbonyl compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The furan and isoxazole rings are five-membered, with oxygen and nitrogen atoms, respectively. The imidazole ring is also five-membered, containing two nitrogen atoms . The piperazine ring is a six-membered ring with two nitrogen atoms.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the properties of its constituent rings. For example, furan is an aromatic compound and can undergo electrophilic substitution. Isoxazole can participate in reactions like nucleophilic substitution at the 3-position . Imidazole is amphoteric in nature, showing both acidic and basic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The compound’s molecular weight is 363.8.

Scientific Research Applications

1. Antidepressant and Antianxiety Activities

A study conducted by Kumar et al. (2017) explored the synthesis of novel derivatives, including compounds similar to the mentioned chemical. These compounds demonstrated significant antidepressant and antianxiety activities, as evidenced by behavioral tests in albino mice (Kumar et al., 2017).

2. Corrosion Inhibition

Research by Singaravelu et al. (2022) investigated the use of organic inhibitors with structural similarities for the corrosion inhibition of mild steel in an acidic medium. These studies showed significant inhibition efficiency, suggesting potential applications in material science and engineering (Singaravelu et al., 2022).

3. Synthesis of Potentially Bioactive Compounds

In the field of medicinal chemistry, a study by Abdel Hafez et al. (2001) focused on synthesizing potentially bioactive compounds from similar chemical structures. These compounds have been investigated for their potential therapeutic applications (Abdel Hafez et al., 2001).

4. Anticancer and Antiangiogenic Effects

Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives related to the mentioned compound and examined their anticancer and antiangiogenic effects in a mouse tumor model. These findings indicate potential applications in cancer therapy (Chandrappa et al., 2010).

properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3.ClH/c1-19-5-4-17-16(19)21-8-6-20(7-9-21)15(22)12-11-14(24-18-12)13-3-2-10-23-13;/h2-5,10-11H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDRCGSDDMVUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(furan-2-yl)isoxazol-3-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

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